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Ocellatin-3

Cat. No.: B1578492
Attention: For research use only. Not for human or veterinary use.
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Description

Ocellatin-3 is a synthetic antimicrobial peptide (AMP) with the sequence H-Gly-Val-Leu-Asp-Ile-Leu-Lys-Asn-Ala-Ala-Lys-Asn-Ile-Leu-Ala-His-Ala-Ala-Glu-Gln-Ile-NH2. It was originally isolated from the skin secretion of the South American frog Leptodactylus ocellatus . As a member of the ocellatin family, this cationic peptide is characterized by a high theoretical amphipathic α-helix content, a structural feature critical for its interaction with microbial membranes . The primary research value of this compound lies in its antibacterial activity and its potential as a lead compound for developing new anti-infective agents . Studies on related ocellatin peptides indicate that their mechanism of action involves disturbing the integrity of the microbial membrane, a common trait among AMPs that may also reduce the propensity for bacteria to develop resistance . Further structural studies of analogous ocellatins in membrane-mimetic environments have shown well-defined helical segments, with their amphipathic nature and specific amino acid composition, such as the presence of extra lysine residues, influencing their affinity for anionic bacterial membranes . This makes this compound a valuable tool for researchers in biophysics and microbiology studying host-defense peptides, their structure-activity relationships, and their mechanisms of action against multidrug-resistant pathogens. This product is provided as a lyophilized powder with a purity of ≥98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

bioactivity

Antibacterial

sequence

GVLDILKNAAKNILAHAAEQI

Origin of Product

United States

Discovery, Isolation, and Primary Characterization Methodologies for Ocellatin 3

Procedures for Leptodactylus Skin Secretion Elicitation and Collection

The procurement of amphibian skin secretions, a rich source of bioactive peptides, is achieved through methods that stimulate the granular glands where these compounds are stored. nih.gov A primary and widely used technique for species like Leptodactylus is a mild electrical stimulation, often referred to as transcutaneous amphibian stimulation (TAS). bicnirrh.res.innih.gov This method involves passing a low-voltage electrical current across the dorsal skin surface of the frog, which induces the release of the defensive secretions from the glands. researchgate.net

Alternatively, stimulation can be achieved through the administration of adrenergic agonists like norepinephrine. researchgate.net The collected secretion, a complex mixture of peptides, amines, and other molecules, is then typically washed from the skin with a solvent such as deionized water, immediately frozen to prevent degradation of its components, and subsequently lyophilized (freeze-dried). researchgate.net This process yields a stable, dry powder that can be stored and used for the subsequent isolation of individual peptides like Ocellatin-3. researchgate.netresearchgate.net

Chromatographic Purification Strategies for this compound Isolation

The crude, lyophilized skin secretion contains a multitude of different peptides. researchgate.net Isolating a single peptide like this compound to homogeneity requires sophisticated separation techniques. The principal method employed for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful analytical technique ideal for separating peptides based on their hydrophobicity. researchgate.nethplc.eumdpi.com The purification is generally a multi-step process to achieve the required level of purity. researchgate.netresearchgate.net

The initial purification step for the crude secretion of L. ocellatus involves loading the dissolved material onto an RP-HPLC column. researchgate.net A common strategy is to first use a column with a C8 stationary phase. researchgate.net The peptides are then eluted from the column using a gradient of an organic solvent, typically acetonitrile (B52724), mixed with an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netresearchgate.nethplc.eu TFA is crucial as it helps to sharpen the peaks and improve the resolution of the separation. hplc.eu

The fractions identified as containing the peptides of interest are then subjected to further rounds of purification. researchgate.netresearchgate.net This often involves using a different RP-HPLC column, such as one with a C18 stationary phase, and applying a shallower, more refined acetonitrile gradient. researchgate.netresearchgate.net This second chromatographic step allows for the separation of peptides with very similar hydrophobic characteristics, ultimately leading to the isolation of pure this compound. researchgate.net

ParameterInitial Purification StepSecondary Purification Step
Column Type Reversed-Phase C8Reversed-Phase C18
Mobile Phase A 0.1% (v/v) TFA in water0.1% (v/v) TFA in water
Mobile Phase B Acetonitrile containing 0.1% (v/v) TFAAcetonitrile containing 0.1% (v/v) TFA
Flow Rate Typically 0.8 to 1.0 ml/minTypically 0.8 to 1.0 ml/min
Detection UV absorbance at 216 nmUV absorbance at 216 nm

This table presents typical conditions compiled from methodologies used for ocellatin peptide purification. researchgate.netresearchgate.net

Throughout the RP-HPLC process, the eluent from the column is monitored by a UV detector, usually at a wavelength of 216 nm, which is optimal for detecting the peptide bonds. researchgate.netresearchgate.net As distinct peaks are detected, indicating the elution of different components, the eluent is collected into separate tubes, a process known as fractionation. researchgate.net These fractions can be collected manually by the operator or automatically using a fraction collector. researchgate.net

After collection, the fractions are typically lyophilized to remove the solvents, leaving the purified peptide. researchgate.netresearchgate.net To guide the purification process, these fractions are often screened for a specific biological activity. In the case of the initial isolation of ocellatins, fractions were tested for hemolytic activity (the ability to lyse red blood cells), as this is a common characteristic of many antimicrobial peptides. researchgate.net Only the fractions exhibiting this activity were carried forward for further purification, ensuring that the final isolated product was the bioactive compound of interest. researchgate.net

Initial Biochemical and Peptide Family Classification of Isolated this compound

Following successful purification, the primary structure of this compound was determined. The definitive method for this is automated Edman degradation, a technique that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification. scielo.brresearchgate.net The molecular mass of the isolated peptide is confirmed using mass spectrometry, which also helps to identify any post-translational modifications. researchgate.net

Analysis of this compound's primary structure revealed it to be a 21-amino acid peptide. researchgate.netbiointerfaceresearch.com Mass spectrometry data suggested a C-terminal amidation, a common modification in amphibian antimicrobial peptides that can enhance activity and stability. researchgate.net Based on sequence homology and shared structural characteristics with other peptides isolated from Leptodactylus frogs, this compound was classified as a member of the ocellatin peptide family. nih.govbicnirrh.res.inresearchgate.net This family is characterized by cationic peptides that are generally predicted to form an amphipathic α-helical secondary structure in a membrane-like environment. uniroma1.itnih.gov These peptides are considered host-defense peptides, playing a role in the frog's innate immune system. uniroma1.it

PropertyDescriptionSource
Peptide Name This compound researchgate.netbiointerfaceresearch.com
Source Organism Leptodactylus ocellatus (L. latrans) bicnirrh.res.inresearchgate.net
Number of Amino Acids 21 researchgate.net
Amino Acid Sequence GVLDILKNAAKNILAHAAEQI researchgate.netbiointerfaceresearch.com
Post-Translational Modification C-terminal amidation (inferred) researchgate.net
Peptide Family Ocellatin nih.govbicnirrh.res.in
Structural Feature Predicted amphipathic α-helix uniroma1.itnih.gov
Classification Antimicrobial Peptide (AMP) / Host-Defense Peptide nih.govuniroma1.it

Advanced Structural Elucidation and Post Translational Modification Analysis of Ocellatin 3

Amino Acid Sequence Determination Techniques

The primary structure of ocellatin-3 was elucidated using a dual approach that combined traditional N-terminal sequencing with modern mass spectrometry, ensuring high confidence in the final sequence determination.

Automated Edman degradation was a primary technique used to determine the amino acid sequence of this compound and its related peptides, ocellatin-1 (B1578494) and ocellatin-2, after their purification from frog skin secretions. researchgate.netnih.gov This classic method sequentially cleaves amino acid residues from the N-terminus of the peptide. wikipedia.orgmetwarebio.com The cleaved residue is then identified, and the cycle is repeated on the shortened peptide. This process was applied to the purified this compound, providing the direct sequence of its amino acid chain. researchgate.netscielo.brnih.gov The sequence for this compound was determined to be Gly-Val-Leu-Asp-Ile-Leu-Lys-Asn-Ala-Ala-Lys-Asn-Ile-Leu-Ala-His-Ala-Ala-Glu-Gln-Ile. researchgate.net

The sequence obtained by Edman degradation was corroborated using mass spectrometry. scielo.brnih.gov Specifically, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was employed to determine the precise molecular mass of the intact peptide. researchgate.netnih.gov The experimentally determined mass for this compound was found to be in close agreement with the theoretical mass calculated from its amino acid sequence, with a slight difference that suggested a post-translational modification. researchgate.net

Further analysis using tandem mass spectrometry (MS/MS) allows for de novo sequencing. conicet.gov.arembrapa.br In this technique, the purified peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed. The mass differences between consecutive fragment ions in the spectrum correspond to specific amino acid residues, allowing the sequence to be reconstructed without prior genetic information. embrapa.brresearchgate.net This method confirmed the primary structure of this compound and provided critical evidence for its C-terminal modification. researchgate.netresearchgate.net

Investigation of C-Terminal Amidation as a Post-Translational Modification

A common post-translational modification in amphibian antimicrobial peptides (AMPs) is the amidation of the C-terminal carboxyl group (-COOH), which is replaced by an amide group (-CONH2). biointerfaceresearch.comprotpi.ch This modification is significant as it can increase the peptide's net positive charge, enhance its stability against degradation by carboxypeptidases, and influence its biological activity. researchgate.netprotpi.ch

During the analysis of this compound, a mass difference of approximately 1 Dalton was observed between the experimental molecular mass and the theoretical mass calculated for a free C-terminus. researchgate.net This discrepancy is a hallmark of C-terminal amidation, where the substitution of a hydroxyl group (17 u) with an amine group (16 u) results in a 1 u decrease in mass. researchgate.net To confirm this, the purified ocellatins were subjected to a chemical derivatization process using methanolic HCl, which methylates free carboxyl groups. Mass spectrometry analysis following this reaction showed one less methylated group than the number of potential sites, strongly suggesting an obstructed, and therefore amidated, C-terminus. researchgate.net Consequently, the full structure of this compound is reported as 1GVLDILKNAAKNILAHAAEQI21-CONH2. researchgate.net

Comparative Sequence Analysis and Homology Modeling within the Ocellatin Family

Comparative analysis of this compound with other members of the ocellatin family and other amphibian AMPs reveals important structural and evolutionary insights.

Table 1: Amino Acid Sequence Alignment of Selected Ocellatins Gaps are introduced to maximize alignment. Identical residues are highlighted.

PeptideSequenceLength
This compound G V L D I L K N A A K N I L A H A A E Q I 21
Ocellatin-1G V V D I L K G A G K D L L A H L V G K I S E K V25
Ocellatin-2G V L D I F K D A A K Q I L A H A A E K Q I25
Ocellatin-4 (B1578491)G I F D I L K N A A K L L A S L V K G I21
Ocellatin-K1G V V D I L K S A A K D L A G H I L K K L21

Data sourced from multiple studies. researchgate.netresearchgate.netnih.gov

Database searches and sequence comparisons show that ocellatins share significant structural similarities with several other families of antimicrobial peptides found in amphibians, suggesting a common evolutionary origin. researchgate.net The most notable similarities are with the brevinin, uperin, and dermaseptin (B158304) families. researchgate.netnih.gov

Brevinins: Ocellatins, including this compound, exhibit considerable sequence similarity to brevinins, particularly in their N-terminal regions. researchgate.netresearchgate.net

Uperins: A high degree of similarity is also observed with uperins, again concentrated in the N-terminal domain. researchgate.net

These relationships indicate that these peptide families likely evolved from a common ancestral gene and have diversified to perform specific defensive functions in different amphibian species. mdpi.com

Table 2: Comparison of this compound with Other Amphibian AMP Families

AMP FamilyRepresentative PeptideKey Structural Features
Ocellatins This compound Cationic, α-helical, C-terminally amidated
BrevininsBrevinin-1ECationic, α-helical, often contains a C-terminal 'Rana box' (disulfide bridge)
UperinsUperin 3.6Cationic, α-helical, pore-forming activity
DermaseptinsDermaseptin S4Cationic, α-helical, broad-spectrum antimicrobial

This table provides a general comparison based on published literature. researchgate.netresearchgate.netnih.govbicnirrh.res.in

Biosynthesis and Genetic Insights into Ocellatin 3 Production

cDNA Cloning Methodologies for Prepro-peptide Structure Elucidation

The determination of the prepro-peptide structure of ocellatins has been achieved primarily through cDNA cloning techniques. acs.orgdoaj.org This molecular approach allows researchers to identify the full precursor protein sequence from which the mature peptide is derived. The general methodology involves several key steps, as documented in studies of ocellatins from various Leptodactylus species. nih.govsciforum.net

The process begins with the extraction of total RNA from the frog's skin, the primary site of ocellatin synthesis. nih.govsciforum.net From this pool of RNA, messenger RNA (mRNA) is isolated and used as a template for reverse transcription to synthesize the first strand of complementary DNA (cDNA) using a reverse transcriptase enzyme. researchgate.net

Subsequently, the 3' Rapid Amplification of cDNA Ends (3'-RACE) procedure is often employed. researchgate.netmdpi.com This technique uses specific primers to amplify the cDNA sequence. A forward primer is designed to anneal to a conserved region found in the signal peptide sequence of antimicrobial peptides, while a reverse primer targets the poly(A) tail common to most eukaryotic mRNAs. mdpi.comconicet.gov.ar The amplified cDNA products are then cloned into bacterial plasmids, and individual colonies are selected and grown. nih.govsciforum.net The plasmids from these colonies are purified, and the inserted cDNA is sequenced to reveal the complete nucleotide and, consequently, the deduced amino acid sequence of the ocellatin prepro-peptide. nih.govconicet.gov.ar This approach has been successfully used to identify the precursors of numerous ocellatin peptides, confirming that they are synthesized as part of a larger precursor molecule. acs.orgconicet.gov.ar

StepDescriptionPurpose
1. RNA Extraction Isolation of total RNA from the granular skin glands of Leptodactylus frogs.To obtain the genetic blueprint (mRNA) for the ocellatin precursor.
2. cDNA Synthesis Conversion of mRNA into a more stable complementary DNA (cDNA) template using reverse transcriptase.To create a DNA copy of the expressed genes for amplification.
3. 3'-RACE PCR Amplification of the target cDNA using primers that bind to a conserved signal sequence and the poly(A) tail.To specifically amplify the full-length cDNA encoding the ocellatin precursor.
4. Cloning Insertion of the amplified cDNA fragments into bacterial plasmids which are then introduced into E. coli.To replicate and produce many copies of the specific cDNA for sequencing.
5. Sequencing Determination of the nucleotide sequence of the cloned cDNA inserts.To deduce the full amino acid sequence of the ocellatin prepro-peptide.

Analysis of the Tripartite Prepro-peptide Architecture: Signal Peptide, Acidic Region, and Mature Peptide Precursor

The cDNA sequences obtained through cloning consistently reveal that ocellatins are synthesized as a precursor protein with a distinct, three-part or "tripartite" architecture. nih.govconicet.gov.ar This structure is a common feature among many antimicrobial peptides found in amphibians. conicet.gov.arebi.ac.uk The three domains are the N-terminal signal peptide, a central acidic region, and the C-terminal mature peptide precursor. nih.gov

Signal Peptide: This is a highly conserved sequence of approximately 21-22 amino acids at the N-terminus of the precursor. nih.govconicet.gov.ar Its primary function is to direct the nascent polypeptide chain into the endoplasmic reticulum for secretion. researchgate.netconicet.gov.ar A characteristic feature of the ocellatin signal peptide is its termination with a Cysteine (Cys) residue. nih.govresearchgate.net

Acidic Region: Following the signal peptide is a variable region of about 19 to 22 amino acids that is rich in acidic residues (Aspartic acid and Glutamic acid). nih.govresearchgate.net This domain is believed to play a role in preventing the premature activity of the mature peptide within the host's cells. It may also assist in the correct folding of the precursor. This region invariably ends with a specific prohormone processing signal, typically a Lysine-Arginine (Lys-Arg) dipeptide. nih.govresearchgate.net

Mature Peptide Precursor: The C-terminal domain contains the sequence of the actual ocellatin peptide. nih.gov For ocellatin-3 and its related peptides, this sequence is what will be processed and modified to become the final, active antimicrobial molecule. bicnirrh.res.in In many ocellatin precursors, the mature peptide sequence is followed by a Glycine (Gly) residue, which acts as a signal for C-terminal amidation, a common post-translational modification that can be crucial for the peptide's biological activity. nih.govmdpi.com

Precursor DomainApproximate Length (Amino Acids)Key FeaturesPrimary Function
Signal Peptide 21-22Highly conserved; terminates with a Cysteine residue. nih.govconicet.gov.arDirects the precursor to the secretory pathway. conicet.gov.ar
Acidic Region 19-22Rich in acidic residues; terminates with a Lys-Arg cleavage signal. nih.govresearchgate.netIntracellular stabilization; guidance for proteolytic processing.
Mature Peptide ~21-32Contains the functional ocellatin amino acid sequence. acs.orgdoaj.orgThe final, biologically active antimicrobial peptide.

Mechanisms of Proteolytic Processing and Maturation of this compound in Secretory Glands

The conversion of the inactive prepro-peptide into the mature, active this compound involves a series of precise enzymatic steps within the secretory glands. scispace.com After the signal peptide is cleaved upon entry into the endoplasmic reticulum, the resulting pro-peptide is transported through the secretory pathway.

The key event in maturation is the proteolytic cleavage at the end of the acidic region. The highly conserved Lysine-Arginine (Lys-Arg) sequence serves as a recognition site for proprotein convertases, a class of serine proteases. nih.govresearchgate.net These enzymes cleave the peptide bond on the C-terminal side of this basic dipeptide, releasing the mature peptide sequence. nih.gov

Following this primary cleavage, further post-translational modifications can occur. If the gene encodes a C-terminal Glycine residue, it is enzymatically converted to an amide group, a process known as amidation. nih.gov This modification is common for many ocellatins and can enhance their stability and antimicrobial potency. mdpi.com The presence of various peptide fragments in skin secretions suggests that additional peptidases, such as metallo- and serine peptidases, may also be involved in the further processing or degradation of these peptides. nih.gov

Molecular and Cellular Mechanisms of Action of Ocellatin 3

Investigating Membrane Interaction and Permeabilization Properties

The primary mode of action for many antimicrobial peptides, including the ocellatin family, involves the disruption of microbial cell membranes. This process is governed by the peptide's structural and chemical characteristics, which facilitate its association with and subsequent destabilization of the lipid bilayer.

Role of Amphipathicity and Cationicity in Lipid Bilayer Association

The ability of ocellatins to interact with bacterial membranes is fundamentally determined by the dynamic interplay of cationicity, hydrophobicity, helicity, and amphipathicity. biointerfaceresearch.com Generally, these peptides are cationic, featuring a net positive charge that promotes electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.comfrontiersin.org This initial electrostatic attraction is a crucial first step, guiding the peptide to the cell surface. frontiersin.org

Once at the membrane surface, the peptide's amphipathic nature comes into play. Ocellatins, like many AMPs, can adopt an α-helical conformation in a membrane-mimetic environment. mdpi.comresearchgate.net This structure segregates the hydrophobic and hydrophilic amino acid residues into distinct faces of the helix. The hydrophobic face interacts with the lipid acyl chains within the membrane's core, while the hydrophilic, positively charged face remains associated with the polar head groups of the phospholipids (B1166683) and the aqueous environment. biointerfaceresearch.comnih.govfrontiersin.org

The balance between cationicity and hydrophobicity is critical for selective toxicity. A higher positive charge enhances the peptide's affinity for negatively charged bacterial membranes over the zwitterionic membranes of eukaryotic cells, such as human red blood cells. biointerfaceresearch.com For instance, in Ocellatin-4 (B1578491), the neutralization of two lysine (B10760008) residues by two aspartate residues results in a peptide that is both antibacterial and non-hemolytic. biointerfaceresearch.com Conversely, an excess of hydrophobicity can lead to indiscriminate membrane disruption and toxicity to host cells. frontiersin.org Therefore, an optimal level of amphipathicity is essential for effective bacterial membrane penetration without causing significant harm to the host. biointerfaceresearch.com The low cationic character of ocellatins, achieved through a combination of positive and negative residues, is a key feature of this peptide family. mdpi.com

Elucidation of Membrane Destabilization Models (e.g., Carpet, Barrel-Stave, Toroid)

Following their association with the lipid bilayer, antimicrobial peptides can disrupt the membrane through several proposed mechanisms. The primary models include the barrel-stave, toroidal pore, and carpet models. nih.govfrontiersin.orgresearchgate.net

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aligning like staves in a barrel to form a transmembrane pore. The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the aqueous channel. This creates a stable pore that allows for the leakage of ions and other essential molecules, ultimately leading to cell death. frontiersin.orgmdpi.commdpi.com

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the insertion of peptides into the membrane to form a pore. However, in this configuration, the lipid monolayers are bent continuously through the pore, such that the pore is lined by both the peptides and the polar head groups of the lipids. frontiersin.orgmdpi.commdpi.com This "wormhole" structure also leads to membrane permeabilization and leakage of cellular contents. mdpi.com

Carpet Model: In the carpet model, the peptides accumulate on the surface of the membrane, orienting parallel to the lipid bilayer and forming a "carpet-like" layer. frontiersin.orgresearchgate.net Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. frontiersin.orgresearchgate.net

The specific mechanism employed by an ocellatin peptide can depend on factors such as its concentration, the lipid composition of the target membrane, and its specific structural features. nih.gov For some ocellatins, evidence points towards pore formation as a key disruptive action. nih.govscienceopen.com

Biophysical Characterization of Membrane Interactions (e.g., Circular Dichroism, Liposome Dye Release Assays, Solid-State NMR Spectroscopy)

A variety of biophysical techniques have been employed to characterize the interaction of ocellatin peptides with model membranes, providing insights into their structure and function.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of peptides in different environments. Studies on ocellatins have shown that they are typically unstructured in aqueous solutions but adopt a significant α-helical conformation upon interaction with membrane-mimetic environments like detergent micelles (e.g., SDS), trifluoroethanol (TFE), and phospholipid vesicles. mdpi.comresearchgate.netnih.govscienceopen.comnih.gov For example, Ocellatins-LB1, -LB2, and -F1 exhibit helical contents of up to 90% in the presence of phospholipid vesicles. mdpi.com This induced helicity is crucial for their membrane-disrupting activity.

Liposome Dye Release Assays: These assays directly measure the ability of a peptide to permeabilize lipid vesicles. By encapsulating a fluorescent dye, such as calcein, within liposomes, the release of the dye upon peptide-induced membrane disruption can be quantified. nih.govscienceopen.comnih.gov Studies on ocellatins have demonstrated a direct correlation between their pore-forming capacity, as measured by dye release, and their antimicrobial activity. nih.govscienceopen.com For instance, Ocellatin-F1 shows a significantly stronger ability to induce dye release from calcein-loaded vesicles compared to Ocellatins-LB1 and -LB2, which aligns with its superior antimicrobial potency. ufmg.br

Solid-State NMR Spectroscopy: Solid-state NMR provides high-resolution structural and dynamic information about peptides within lipid bilayers. This technique can determine the orientation and topology of membrane-bound peptides. nih.govresearchgate.netufmg.br Solid-state NMR studies on ocellatins have allowed for the detailed determination of their membrane topologies. nih.gov For example, investigations into Ocellatin-LB1, -LB2, and -F1 revealed how subtle differences in their C-terminal amino acid sequences lead to variations in their membrane alignment and dynamics, which in turn correlate with their differing biological activities. nih.govresearchgate.net

The following table summarizes the biophysical characteristics of some ocellatin peptides:

PeptideEnvironmentSecondary StructureMembrane PermeabilizationReference
Ocellatin-F1Phospholipid VesiclesHigh α-helical contentStrong nih.gov, scienceopen.com
Ocellatin-LB1Phospholipid VesiclesHigh α-helical contentModerate nih.gov, scienceopen.com
Ocellatin-LB2Phospholipid VesiclesHigh α-helical contentWeak nih.gov, scienceopen.com
Ocellatin-K1(1-16)TFEα-helicalNot specified researchgate.net
Ocellatin-K1(1-21)TFEα-helicalNot specified researchgate.net

Identification of Intracellular Targets and Modulation of Signaling Pathways

While membrane disruption is a primary mechanism, some antimicrobial peptides, including members of the ocellatin family, can also translocate across the cell membrane and interact with intracellular targets, modulating various cellular signaling pathways. nih.govimrpress.com

Modulation of Intracellular Calcium Flux and Ion Channel Activity in Cell Lines

Intracellular calcium (Ca²⁺) is a critical second messenger involved in a vast array of cellular processes. The disruption of Ca²⁺ homeostasis can have profound effects on cell function and viability. There is evidence that certain peptides can modulate intracellular calcium levels. frontiersin.org Calcium signaling involves the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, through channels like inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine (B192298) receptors (RyRs), as well as the influx of extracellular Ca²⁺ through plasma membrane channels. frontiersin.org

Some antimicrobial peptides have been shown to affect the activity of various ion channels. plos.org For instance, the activity of calcium-activated chloride channels (CaCCs), which are regulated by intracellular Ca²⁺ concentrations, can be modulated by various factors. guidetopharmacology.org While direct evidence for Ocellatin-3's effect on specific ion channels is limited, the ability of related peptides to disrupt membrane integrity suggests a potential to alter ion gradients, including that of calcium, which could indirectly affect ion channel activity.

Pathways Involved in Mitigating Reactive Oxygen Species (ROS) Formation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. frontiersin.orgexplorationpub.com While they play roles in cell signaling, excessive ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. frontiersin.orgexplorationpub.com Some studies have indicated that certain ocellatin peptides possess the ability to mitigate the formation of ROS. researchgate.net

For example, Ocellatin-K1(1-16) and Ocellatin-K1(1-21) were found to be effective in reducing lipopolysaccharide (LPS)-induced ROS formation in microglia. researchgate.net Treatment with these ocellatins led to a decrease in nitrite (B80452) and malondialdehyde content, which are markers of oxidative stress. researchgate.net Furthermore, they increased the enzymatic activity of superoxide (B77818) dismutase (SOD) and the concentration of glutathione, both of which are key components of the cellular antioxidant defense system. researchgate.net These peptides also reduced oxidative stress in hippocampal neurons exposed to conditioned media from LPS-activated microglia. researchgate.net This suggests that some ocellatins can exert neuroprotective effects by modulating pathways involved in ROS formation and scavenging. researchgate.net The activation of transcription factors like NF-κB is often linked to inflammatory responses and can be triggered by ROS. researchgate.net The ability of these ocellatins to impair NF-κB activation further highlights their potential to modulate intracellular signaling pathways related to oxidative stress and inflammation. researchgate.net

Inhibition of Nuclear Factor-kappa B (NF-kB) Activation in Microglial Cells

Nuclear Factor-kappa B (NF-kB) is a crucial transcription factor that plays a central role in mediating inflammatory responses in the central nervous system (CNS). In microglial cells, the brain's resident immune cells, activation of the NF-kB pathway is a hallmark of the pro-inflammatory response to various stimuli, including pathogens and cellular injury. csic.es This activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators that contribute to neuroinflammation. nih.govnih.gov The canonical NF-kB activation pathway is initiated by stimuli such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4). frontiersin.orgoaepublish.com This triggers a signaling cascade that results in the phosphorylation and subsequent degradation of the inhibitory protein, IκBα. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-kB, allowing it to translocate from the cytoplasm into the nucleus and initiate gene transcription. mdpi.comucp.pt

Recent research has highlighted the potential of novel amphibian-derived peptides, including ocellatins, to modulate this pathway. Ocellatin peptides have been shown to mitigate LPS-induced NF-kB activation in microglial cells. researchgate.net Studies using related ocellatin peptides, Ocellatin-K1(1–16) and Ocellatin-K1(1–21), demonstrated that they significantly prevent the activation of NF-kB in microglia when stimulated with LPS. researchgate.net

The mechanism underlying this inhibition is thought to be closely linked to the antioxidant properties of these peptides. nih.gov Oxidative stress and the cellular redox state are known to be significant regulators of NF-kB activity. nih.gov By mitigating the formation of reactive oxygen species (ROS), ocellatins can interfere with the signaling events that lead to NF-kB activation. researchgate.net This suggests that the anti-neuroinflammatory effects of ocellatins are, at least in part, mediated through the suppression of the NF-kB signaling pathway. nih.gov The control of microglial reactivity is essential, as prolonged activation can lead to the release of factors that are damaging to neurons. nih.gov

Research Findings on Ocellatin Peptides and NF-kB Pathway

The following table summarizes the key findings from a study investigating the effects of ocellatin peptides on the NF-kB pathway in LPS-stimulated microglial cells.

Peptide TestedCell LineStimulusConcentrationKey FindingReference
Ocellatin-K1(1–16)MicrogliaLPS100 µMSignificantly prevented LPS-induced NF-kB activation. researchgate.net
Ocellatin-K1(1–21)MicrogliaLPS100 µMSignificantly prevented LPS-induced NF-kB activation. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Design of Ocellatin 3

Impact of Amino Acid Substitutions on Ocellatin-3 Bioactivity

The substitution of specific amino acid residues within the this compound sequence is a key strategy for modulating its function. The primary goals are to optimize its cationicity and hydrophobicity, which are critical determinants of its interaction with microbial membranes. biointerfaceresearch.commdpi.com

Studies on ocellatin-3N, a peptide isolated from the frog Leptodactylus nesiotus, demonstrate this principle effectively. nih.gov Ocellatin-3N possesses a net positive charge of +2, which, combined with a high degree of amphipathicity and hydrophobicity (Grand Average of Hydropathy value of 0.911), is believed to be responsible for its potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The importance of this balance is highlighted when comparing ocellatin-3N to other peptides like ocellatin-1N. Although ocellatin-1N has a higher positive charge, its low hydrophobicity results in significantly weaker antimicrobial action. nih.gov

SAR studies have shown that increasing the net positive charge of ocellatins can lead to greater antimicrobial potency by enhancing their ability to disturb microorganism membranes. nih.gov However, it has been noted that naturally occurring ocellatins often maintain a relatively low cationic character, suggesting a finely tuned evolutionary balance to preserve specific functions while minimizing toxicity to the host. biointerfaceresearch.comnih.gov

Targeted amino acid substitutions in ocellatin-3N have provided precise insights into the role of individual residues. A significant finding was the effect of substituting the acidic Aspartic acid (Asp) at position 4 with the basic Lysine (B10760008) (Lys). nih.govscispace.com

In contrast, other substitutions had less pronounced effects. The replacement of Alanine (Ala) at position 18 with Lysine ([A18K]ocellatin-3N) and the double substitution of both Asp4→Lys and Ala18→Lys had a smaller impact on antimicrobial potency compared to the single Asp4→Lys change. nih.govscispace.comresearcher.life These findings underscore that the position of the substitution is as critical as the change in charge itself. While the [A18K] analogue showed high potency in stimulating insulin (B600854) release with low hemolytic activity, its effect on direct antimicrobial action was less significant than the [D4K] analogue. nih.gov

Table 1: Effects of Amino Acid Substitutions on the Bioactivity of Ocellatin-3N Analogues

Peptide Substitution Key Bioactivity Change Reference
[D4K]ocellatin-3N Asp4→Lys 4- to 16-fold increase in antimicrobial potency. nih.gov, researchgate.net, scispace.com
[A18K]ocellatin-3N Ala18→Lys Less effect on antimicrobial potency; high insulinotropic potency. nih.gov, scispace.com

| [D4K, A18K]ocellatin-3N | Asp4→Lys, Ala18→Lys | Less effect on antimicrobial potency compared to the single D4K substitution. | nih.gov, researchgate.net |

Influence of C-Terminal Amidation on Peptide Conformation and Activity

A common post-translational modification found in many amphibian AMPs, including most ocellatins, is C-terminal amidation. nih.govresearchgate.net This modification, where the C-terminal carboxyl group (-COOH) is replaced by an amide group (-CONH2), plays a significant role in the peptide's structure and function.

C-terminal amidation enhances the biological activity of many peptides for several reasons. researchgate.net Firstly, it removes the negative charge of the carboxyl group, thereby increasing the peptide's net positive charge at physiological pH. This can strengthen its electrostatic interaction with microbial membranes. researchgate.net Secondly, amidation can induce or stabilize α-helical conformations, particularly at the C-terminal end of the peptide. researchgate.net This structural stabilization is crucial for the peptide's amphipathic character and its ability to effectively disrupt membranes. Finally, the amide group confers increased resistance to degradation by host carboxypeptidases, prolonging the peptide's active lifespan. researchgate.net

While most known ocellatins are amidated, some longer variants, such as ocellatins-PT6, -PT7, and -PT8, possess a free carboxyl C-terminus. researchgate.net This suggests that while amidation is a widespread and beneficial feature, it is not universally required across all members of the ocellatin family, whose specific functions may vary.

Rational Design and Synthesis of this compound Analogues and Derivatives

The insights gained from SAR studies provide a foundation for the rational design of novel peptide analogues with tailored properties. nih.gov The process typically involves selecting a natural peptide template, such as this compound, and modifying its sequence to enhance desired characteristics like antimicrobial potency while minimizing undesired effects like toxicity. nih.gov

Modern peptide design is often aided by computational tools and a clear workflow that includes in silico screening before chemical synthesis. nih.gov For ocellatins, design strategies have focused on increasing the net positive charge to improve activity. For example, an analogue of ocellatin-4 (B1578491) was designed with a net charge increase from +1 to +6, which significantly improved its efficacy against plant pathogens. nih.gov

The chemical synthesis of ocellatin analogues is most commonly achieved through solid-phase peptide synthesis (SPPS), often using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. nih.govunipd.it This method allows for the sequential addition of amino acids to build the desired peptide sequence on a solid resin support. nih.gov Following assembly, the peptide is cleaved from the resin and purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net More advanced strategies, such as the synthesis of hydrocarbon-stapled analogues, have also been employed to create peptides with more stable structures and improved resistance to proteolytic degradation. researchgate.net These rational design and synthesis approaches are pivotal in transforming naturally occurring peptides like this compound into promising candidates for therapeutic development. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Ocellatin-1 (B1578494)
Ocellatin-1N
This compound
Ocellatin-3N
[D4K]ocellatin-3N
[A18K]ocellatin-3N
[D4K, A18K]ocellatin-3N
Ocellatin-4
Ocellatin-5
Ocellatin-PT6
Ocellatin-PT7
Ocellatin-PT8
Oce-3N-0
P3-Ll-2085
Aspartic acid
Lysine

Biological Activities of Ocellatin 3 in Defined in Vitro and Non Human in Vivo Model Systems

Antimicrobial Spectrum and Potency Investigations

The antimicrobial capabilities of ocellatin peptides are diverse, with individual peptides showing varied efficacy against different microbial species. The specific structure of each ocellatin, including its amino acid sequence and resulting physicochemical properties like charge and amphipathicity, dictates its spectrum and potency. nih.govvulcanchem.com

Ocellatin-3N, isolated from the Caribbean frog Leptodactylus nesiotus, has demonstrated activity against the Gram-positive bacterium Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 31.25 μM. researchgate.netnih.gov This particular peptide was unique among those tested from its source in its efficacy against S. aureus. researchgate.netnih.gov In a broader context, other members of the ocellatin family, such as Ocellatin-F1 and Ocellatin-S (1-22), have also shown activity against S. aureus. scielo.brnih.gov However, some ocellatins, like Ocellatin-V3, have been reported to have very weak activity against this bacterium, with MIC values exceeding 200 μM. vulcanchem.com Another variant, Ocellatin-K1(1–16), showed some activity against S. aureus with an MIC of 31.25 μg/mL, while Ocellatin-K1(1–21) was inactive. embrapa.br This highlights the significant variability in anti-staphylococcal potency within the ocellatin family.

The ocellatin family of peptides generally exhibits activity against Gram-negative bacteria, although the potency can be weak. mdpi.com The initial characterization of Ocellatin-3 indicated its activity against Escherichia coli. ebi.ac.ukbicnirrh.res.innih.govmybiosource.com More detailed studies on Ocellatin-3N revealed a broader spectrum of activity, inhibiting the growth of E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa with MIC values in the range of 31.25–62.5 μM. researchgate.netnih.gov This peptide was also found to be active against an antibiotic-resistant strain of K. pneumoniae. researchgate.netnih.gov

Other ocellatins show varied efficacy. For instance, Ocellatin-3N from Leptodactylus nesiotus can inhibit the growth of Acinetobacter baumannii and P. aeruginosa. mdpi.com A newly identified peptide, ocellatin-VT, demonstrated high activity against A. baumannii and E. coli, with growth inhibition of over 95% at concentrations of 8 and 16 µM, respectively. scilit.commdpi.comresearchgate.net Ocellatin-PT3 has shown notable activity against multidrug-resistant isolates of P. aeruginosa. nih.gov In contrast, some ocellatins like Ocellatin-V3 display weak activity against E. coli, with MICs over 200 μM. vulcanchem.com

The antifungal properties of the ocellatin family appear to be highly specific to the particular peptide. Ocellatin-3N has been shown to inhibit the growth of the emerging yeast pathogen Candida parapsilosis. nih.govresearcher.liferesearchgate.net In contrast, studies on Ocellatin-F1 have shown it to be active against Candida lusitaniae but not Candida albicans. nih.govuniprot.org Ocellatin-LB1 showed activity against C. albicans, but only at high concentrations. nih.gov This variability underscores that the antifungal spectrum is not a general characteristic of the entire ocellatin family but is dependent on the specific peptide's structure.

Table 1: Minimal Inhibitory Concentration (MIC) of Selected Ocellatin Peptides

Peptide Target Organism Strain MIC (μM)
Ocellatin-3N Staphylococcus aureus (Not Specified) 31.25 researchgate.netnih.gov
Ocellatin-3N Escherichia coli (Not Specified) 31.25 - 62.5 researchgate.netnih.gov
Ocellatin-3N Klebsiella pneumoniae (Not Specified) 31.25 - 62.5 researchgate.netnih.gov
Ocellatin-3N Pseudomonas aeruginosa (Not Specified) 31.25 - 62.5 researchgate.netnih.gov
Ocellatin-3N Candida parapsilosis (Not Specified) Potent nih.gov
Ocellatin-F1 Staphylococcus aureus ATCC 25923 109.91 nih.gov
Ocellatin-F1 Escherichia coli ATCC 25922 397.45 nih.gov
Ocellatin-F1 Candida lusitaniae ATCC 56936 50.25 nih.govuniprot.org
Ocellatin-VT Acinetobacter baumannii (MDR Isolate) ~8.0 scilit.commdpi.com
Ocellatin-VT Escherichia coli (Not Specified) ~16.0 scilit.commdpi.com
Ocellatin-V3 Staphylococcus aureus (Not Specified) >200 vulcanchem.com
Ocellatin-V3 Escherichia coli (Not Specified) >200 vulcanchem.com

While specific studies on bacterial resistance to this compound are not detailed in the provided context, general principles of resistance to antimicrobial peptides (AMPs) can be considered. Bacteria can develop resistance to AMPs through various mechanisms. These can include modifications to the bacterial cell surface that alter its net charge, reducing the electrostatic attraction of cationic peptides. Changes in membrane fluidity can also hinder peptide insertion and pore formation. Furthermore, bacteria may produce proteases that degrade the peptides or utilize efflux pumps to expel them from the cell.

It has been observed that the antimicrobial activity of ocellatins is linked to their ability to form pores in the cell membrane. mdpi.com The specificity for Gram-negative bacteria by some ocellatins is speculated to be because a stabilized amphipathic conformation is less critical for activity on these bacteria compared to Gram-positive species. mdpi.com Interestingly, some multidrug-resistant (MDR) strains of P. aeruginosa have shown higher susceptibility to certain ocellatins than non-resistant strains, possibly due to alterations in the MDR strains' outer membrane that make them more permeable to the peptides. frontiersin.org

Antiviral Efficacy Studies in Specific Cell Lines (e.g., against rabies virus in BHK-21 cells for Ocellatin-F1)

While direct antiviral studies on this compound are not prominently documented, research on other members of the ocellatin family provides valuable insights. Notably, Ocellatin-F1 has been investigated for its antiviral properties. Studies have shown that Ocellatin-F1 can inhibit the infection of Baby Hamster Kidney (BHK-21) cells by the rabies virus. scielo.brscielo.brmdpi.comresearchgate.net This effect was particularly pronounced when Ocellatin-F1 was used in combination with other bioactive molecules. scielo.brscielo.brmdpi.comresearchgate.net

A significant finding in the study of ocellatin bioactivity is the synergistic effect observed when combined with other compounds. Ocellatin-F1 displayed a notable synergistic antiviral effect against the rabies virus in BHK-21 cells when combined with the alkaloid bufotenine (B1668041). scielo.brscielo.brmdpi.comresearchgate.netscielo.br When applied individually, both Ocellatin-F1 and bufotenine showed less than 25% inhibition of viral penetration, but together their inhibitory effect was substantially enhanced. scielo.brscite.ai This suggests that the full antiviral potential of certain ocellatins may be realized in combination with other molecules. scite.ai

In the antibacterial realm, synergistic effects have also been reported. Ocellatin-PT3, when combined with conventional antibiotics such as ciprofloxacin (B1669076) and ceftazidime, showed synergistic activity against multidrug-resistant isolates of Pseudomonas aeruginosa. nih.govfrontiersin.orgtandfonline.com This potentiation of antibiotic activity suggests that ocellatins could facilitate the entry of other drugs into the bacterial cell, possibly by disrupting the membrane. frontiersin.org These findings highlight a promising area of research where ocellatins could be used in combination therapies to combat resistant pathogens.

Antiprotozoal Activities (e.g., in Leishmania infantum models for Ocellatin-PT peptides)

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health issue with limited treatment options. nih.govnih.gov Antimicrobial peptides (AMPs) like ocellatins are being investigated as promising alternatives. nih.govresearchgate.net

Studies on ocellatin-PT peptides, isolated from the skin of the frog Leptodactylus pustulatus, have revealed notable activity against Leishmania infantum, a causative agent of visceral leishmaniasis. researchgate.netnih.govconicet.gov.ar Research has shown that ocellatin-PT peptides adopt an α-helical secondary structure, which is common for many AMPs and facilitates interaction with cell membranes. researchgate.netnih.gov

In in vitro models, specific members of this subgroup demonstrated direct leishmanicidal effects.

Leishmanicidal Peptides : Ocellatin-PT3, -PT4, -PT6, -PT7, and -PT8 were found to have direct leishmanicidal activity against L. infantum. researchgate.netnih.gov

Morphological Effects : Ocellatin-PT1 and -PT2, while not directly lethal, caused significant alterations to the cellular morphology of the parasites. researchgate.netnih.gov

Membrane Selectivity : These peptides showed a greater affinity for lipid membranes that mimic those of Leishmania and bacteria compared to mammalian membranes, suggesting a degree of selectivity for microbial targets. researchgate.netnih.govconicet.gov.ar Ocellatin-PT4 and -PT6, in particular, were active against the axenic amastigote stage of the parasite, which is the clinically relevant form in the mammalian host. conicet.gov.ar

Microscopy studies, including atomic force microscopy (AFM) and scanning electron microscopy (SEM), confirmed that peptides like Ocellatin-PT1 and -PT8 cause perturbation of the L. infantum promastigote membrane. conicet.gov.ar This membrane-disrupting mechanism is a hallmark of many antimicrobial peptides. researchgate.net

Cellular and Organ-Specific Biological Responses (excluding human clinical trials)

Ocellatin-3N and its synthetic analogs have been shown to stimulate the secretion of insulin (B600854), a key hormone in glucose regulation, from pancreatic beta-cell lines without inducing cytotoxicity at effective concentrations. researchgate.netnih.govuniroma1.it This activity has been primarily studied using the clonal rat pancreatic β-cell line, BRIN-BD11. researchgate.netnih.govresearcher.life

The native peptide, Ocellatin-3N, and its analog [D4K]ocellatin-3N, stimulated insulin release at concentrations as low as 1 nM. researchgate.netnih.gov An even more potent analog, [A18K]ocellatin-3N, was effective at concentrations from 0.1 nM. researchgate.netnih.gov Importantly, these effects were observed without compromising the integrity of the plasma membrane, as confirmed by the absence of lactate (B86563) dehydrogenase release at concentrations up to 3 μM. researchgate.netnih.gov

The mechanism underlying this insulinotropic effect appears to involve the mobilization of intracellular calcium. Studies demonstrated that Ocellatin-3N and its analogs produced an increase in intracellular Ca2+ concentration ([Ca2+]) in BRIN-BD11 cells, a critical step in the signaling cascade that leads to insulin exocytosis. researchgate.netnih.govnih.gov

Table 1: Insulinotropic Activity of Ocellatin-3N and its Analogs in BRIN-BD11 Cells

Compound Threshold Concentration for Insulin Release Proposed Mechanism Reference
Ocellatin-3N ≥ 1 nM Increase in intracellular [Ca2+] researchgate.net, nih.gov
[D4K]ocellatin-3N ≥ 1 nM Increase in intracellular [Ca2+] researchgate.net, nih.gov
[A18K]ocellatin-3N ≥ 0.1 nM Increase in intracellular [Ca2+] researchgate.net, nih.gov

Oxidative stress is a key factor in the pathology of various neurodegenerative diseases. mdpi.commdpi.com Certain ocellatin peptides have demonstrated significant antioxidant and neuroprotective properties in both in vitro and in vivo models. researchgate.netnih.gov

Studies on Ocellatin-K1(1–16) and Ocellatin-K1(1–21), peptides isolated from the frog Leptodactylus vastus, revealed potent antioxidant activity in the hippocampus of mice. researchgate.netnih.gov In vivo administration of these peptides led to:

A reduction in the content of nitrite (B80452) and malondialdehyde, which are markers of oxidative damage. researchgate.netnih.gov

An increase in the enzymatic activity of superoxide (B77818) dismutase (SOD) and the concentration of glutathione, key components of the endogenous antioxidant defense system. researchgate.netnih.gov

In vitro experiments using neurological cell models further corroborated these findings. When hippocampal neurons were exposed to conditioned media from microglial cells activated with lipopolysaccharide (LPS), a potent inflammatory agent, significant oxidative stress was observed. researchgate.netnih.gov Treatment with Ocellatin-K1(1–16) and Ocellatin-K1(1–21) effectively reduced this oxidative stress, suggesting a direct protective effect on neurons. researchgate.netnih.gov These peptides are thought to be capable of penetrating the blood-brain barrier, allowing them to exert their antioxidant effects directly within the central nervous system. nih.gov

Table 2: Antioxidant Effects of Ocellatin-K1 Peptides in Murine Hippocampus

Biomarker Effect of Ocellatin-K1(1–16) & Ocellatin-K1(1–21) Implication Reference
Nitrite Content Reduced Decrease in nitrosative stress researchgate.net, nih.gov
Malondialdehyde Content Reduced Decrease in lipid peroxidation researchgate.net, nih.gov
Superoxide Dismutase (SOD) Increased Activity Enhanced antioxidant defense researchgate.net, nih.gov
Glutathione (GSH) Increased Concentration Enhanced antioxidant defense researchgate.net, nih.gov

Neuroinflammation, often driven by the activation of microglial cells, is a critical component of many central nervous system disorders. mdpi.comnih.gov The same Ocellatin-K1 peptides that exhibit antioxidant properties have also been shown to possess anti-inflammatory activity. researchgate.netnih.gov

In studies using living microglial cells, Ocellatin-K1(1–16) and Ocellatin-K1(1–21) were effective in counteracting the inflammatory response triggered by lipopolysaccharide (LPS). researchgate.netnih.gov Specifically, the peptides were shown to impair the LPS-induced:

Formation of reactive oxygen species (ROS). researchgate.netnih.gov

Activation of NF-κB (nuclear factor kappa B), a key transcription factor that governs the expression of many pro-inflammatory genes. researchgate.netnih.govnih.gov

By mitigating these key inflammatory pathways in microglia, the primary immune cells of the brain, these ocellatin peptides may help to prevent the downstream neuronal damage caused by a prolonged inflammatory response. researchgate.netnih.gov

Several ocellatin peptides have demonstrated cytotoxic activity against a variety of cancer cell lines in vitro. researchgate.netresearchgate.netmdpi.com

Ocellatin-3N and its analogs : Ocellatin-3N displayed cytotoxic effects against non-small-cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (HT-29) cells. researchgate.netnih.govuniroma1.it The [D4K]ocellatin-3N analog showed a 2.5- to 4-fold greater cytotoxic potency against these cell lines, with LC50 values in the range of 12-20 μM. researchgate.netnih.gov However, a significant limitation noted in these studies was the peptide's lack of selectivity, as it showed comparable cytotoxicity to non-neoplastic human umbilical vein endothelial cells (HUVEC). researchgate.netresearchgate.netuniroma1.it

Ocellatin-VT : A novel peptide isolated from Leptodactylus vastus, named ocellatin-VT, was evaluated for its effect on murine melanoma cells (B16-F10). mdpi.com It exhibited weak cytotoxicity, reducing cell viability by approximately 40% only at a high concentration of 128 μM. mdpi.com

Ocellatin-P1 : This peptide, originally found in Leptodactylus pentadactylus, has been reported to possess antitumor activity against the murine melanoma lineage (B16-F10). mdpi.comresearchgate.net

Table 3: Anti-Proliferative Activity of Ocellatin Peptides on Tumor Cell Lines

Peptide Cell Line Cell Line Type Activity (LC50) Reference
Ocellatin-3N A549 Non-small-cell lung adenocarcinoma >20 µM researchgate.net, nih.gov
MDA-MB-231 Breast adenocarcinoma >20 µM researchgate.net, nih.gov
HT-29 Colorectal adenocarcinoma >20 µM researchgate.net, nih.gov
[D4K]ocellatin-3N A549 Non-small-cell lung adenocarcinoma 12-20 µM researchgate.net, nih.gov
MDA-MB-231 Breast adenocarcinoma 12-20 µM researchgate.net, nih.gov
HT-29 Colorectal adenocarcinoma 12-20 µM researchgate.net, nih.gov
Ocellatin-VT B16-F10 Murine melanoma Weak activity (~40% viability reduction at 128 µM) mdpi.com
Ocellatin-P1 B16-F10 Murine melanoma Reported antitumor activity researchgate.net, mdpi.com

Chemical Synthesis and Production Methodologies for Ocellatin 3

Solid-Phase Peptide Synthesis (SPPS) Techniques for Ocellatin-3 and Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its related analogues. This methodology involves building the peptide chain sequentially while it is anchored to an insoluble polymer support, or resin. bachem.com This approach simplifies the purification process at each step, as excess reagents and by-products can be washed away by simple filtration. bachem.com

For ocellatins, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly utilized. nih.govufmg.br The synthesis of this compound, which has the sequence GVLDILKNAAKNILAHAAEQI-CONH₂ and a characteristic amide group at the C-terminus, necessitates the use of a specialized resin. researchgate.netscience.gov A Rink amide resin is typically chosen for this purpose, as its cleavage under acidic conditions directly yields the desired C-terminal amide. nih.govscienceopen.com

The synthesis cycle for each amino acid addition involves two main steps:

Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). bachem.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the peptide chain. nih.gov Common coupling reagents used in ocellatin synthesis include a combination of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) in DMF. nih.gov

This cycle is repeated until all 21 amino acid residues of this compound are assembled. researchgate.net This same Fmoc-based SPPS strategy is adaptable for creating various ocellatin analogues, which may involve substituting specific amino acids to study structure-activity relationships. ufmg.brdntb.gov.ua

Purification and Rigorous Characterization of Synthesized Peptides

Once the synthesis is complete, the peptide must be cleaved from the resin and all remaining side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid "cocktail". A common cleavage mixture for ocellatins consists of trifluoroacetic acid (TFA) mixed with scavengers like triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), and water. nih.gov These scavengers capture the reactive carbocations generated during the removal of protecting groups, preventing unwanted side reactions with sensitive amino acid residues.

The crude peptide is then precipitated from the cleavage mixture using a cold solvent such as diisopropyl ether, extracted with water, and lyophilized (freeze-dried) to obtain a solid powder. nih.gov This crude product contains the target peptide along with various truncated or modified sequences.

Rigorous purification is essential to isolate the desired full-length this compound. The standard and most effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netresearchgate.net The purification of ocellatins often involves a two-step chromatographic process:

Initial purification on a C8 reversed-phase column. researchgate.net

A second, finer purification step on a C18 reversed-phase column. researchgate.netresearchgate.net

In both steps, the peptide is eluted using a gradient of an organic solvent (typically acetonitrile) in water, with a small amount of TFA (e.g., 0.1% v/v) added to both phases to improve peak sharpness. researchgate.netresearchgate.net Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.

After purification, the identity and purity of the synthesized this compound must be unequivocally confirmed. The primary technique for this characterization is mass spectrometry, specifically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.gov This analysis confirms that the molecular weight of the synthesized peptide matches the theoretical mass calculated from its amino acid sequence, ensuring the correct peptide was successfully produced. nih.govscielo.br

Strategies for Scalable Production and Yield Optimization for Research Applications

While SPPS is highly effective, optimizing the yield for scalable production, even for research quantities, requires careful consideration of several factors. The goal is to maximize the efficiency of each coupling step to ensure the highest possible amount of the correct full-length peptide is produced.

Key strategies for yield optimization in this compound synthesis include:

Reagent Stoichiometry: Using an appropriate excess of coupling reagents and Fmoc-amino acids ensures that each coupling reaction proceeds to completion. However, excessive amounts can increase costs and complicate purification, so optimization is key.

Washing Steps: Thorough and extensive washing between the deprotection and coupling steps is crucial for removing residual reagents that could interfere with the subsequent reaction or cause unwanted side reactions. bachem.com

Reaction Time and Temperature: While many SPPS reactions are performed at room temperature, difficult couplings can sometimes be improved by increasing the reaction time or, with modern synthesizers, by using microwave assistance to raise the temperature in a controlled manner. cam.ac.uk

For scaling up production from a few milligrams to gram-scale for extensive research, the size of the reaction vessel must be appropriately increased to accommodate larger quantities of resin and solvent, ensuring that the resin beads remain fully suspended and mixed during all steps. bachem.com

Computational and in Silico Approaches in Ocellatin 3 Research

In Silico Prediction of Ocellatin-3's Biological Activities

In silico tools are instrumental in the initial characterization of novel peptide sequences like this compound, offering predictions of their physicochemical properties and potential biological activities before undertaking resource-intensive laboratory synthesis and testing. nih.gov These computational methods analyze the peptide's amino acid sequence to forecast various parameters that are crucial for its function.

For the ocellatin family, including this compound, web-based tools and specialized software are routinely used to calculate key physicochemical properties. conicet.gov.arnih.gov For instance, the ProtParam tool is employed to compute parameters such as molecular weight, theoretical isoelectric point (pI), instability index, aliphatic index, and the grand average of hydropathicity (GRAVY). conicet.gov.ar The prediction of antimicrobial activity is a primary focus, with numerous algorithms available that have been trained on large databases of known AMPs. nih.govresearchgate.net These tools can predict the likelihood that a given peptide will have antimicrobial properties, and some can even suggest the class of microorganisms it might be effective against. nih.govbiorxiv.org

For Ocellatin-3N, in silico analysis has been crucial in identifying it as a template for designing more potent and stable antimicrobial agents. researchgate.net Its activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains, was highlighted through these predictive studies. researchgate.netbiointerfaceresearch.com

Table 1: Predicted Physicochemical Properties of Ocellatin Peptides This table is generated based on data and methodologies described in the cited literature. Actual values may vary based on the specific predictive tool used.

PeptideAmino Acid SequenceMolecular Weight (Da)Theoretical pINet ChargeSource Organism
This compoundGVLDILKNAAKNILAHAAEQI2226.6310.09+2Leptodactylus latrans
Ocellatin-3NGIFDVLKNLAKGVITSLAS1965.339.75+2Leptodactylus nesiotus

Three-Dimensional (3D) Structural Modeling and Conformational Analysis

Understanding the three-dimensional structure of this compound is fundamental to elucidating its mechanism of action. Computational modeling is the primary method for obtaining this structural information, as experimental techniques like X-ray crystallography or NMR spectroscopy can be challenging for peptides.

Web resources such as PEP-FOLD are commonly used to predict the 3D structures of ocellatin peptides. conicet.gov.armdpi.com These tools generate models by assembling peptide fragments and minimizing energy to find the most stable conformations. nih.gov For the ocellatin family, these predictions consistently show a propensity to form an α-helical structure, which is a hallmark of many membrane-active antimicrobial peptides. nih.govresearchgate.net The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, is visualized using helical wheel projections generated by tools like HeliQuest. conicet.gov.arresearchgate.net This amphipathicity is critical for the peptide's ability to interact with and disrupt bacterial membranes.

Conformational analysis of ocellatin peptides reveals how specific amino acid substitutions can influence the stability and extent of the α-helical content. For example, studies on ocellatin-PT peptides showed that the presence of an Isoleucine at position 3 (Ile3), as seen in Ocellatin-PT3, can decrease the α-helix content compared to peptides with Phenylalanine at the same position. conicet.gov.ar Such analyses help in understanding the structure-activity relationships within the ocellatin family. For Ocellatin-3N, prediction algorithms have indicated regions of high propensity for α-helical conformation, specifically between residues 4-11 and 13-18. researchgate.net

Table 2: Tools for Structural and Conformational Analysis of Ocellatins

Tool/ResourceFunctionApplication in Ocellatin ResearchReference
PEP-FOLD3D structure prediction of peptidesUsed to generate three-dimensional models of ocellatin peptides. conicet.gov.armdpi.com
HeliQuestCalculates hydrophobic moments and generates helical wheel projections.Visualizes the amphipathic nature of the predicted α-helical structures. conicet.gov.ar
AGADIRPredicts helical propensity of peptides.Used to identify helical regions in Ocellatin-3N. researchgate.net
ClustalWMultiple sequence alignment.Compares sequences of different ocellatins to identify conserved regions. researchgate.net

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations offer a dynamic, atomic-level view of how peptides like this compound interact with bacterial cell membranes. nih.govresearchgate.net These simulations model the physical movements of atoms and molecules over time, providing insights into the processes of peptide binding, insertion, and pore formation within a lipid bilayer. researchgate.net

While specific MD studies focusing solely on this compound are not extensively documented, the methodology has been applied to other ocellatins to understand their membrane-disrupting mechanisms. nih.gov These simulations typically involve creating a model system containing the peptide and a lipid bilayer mimicking a bacterial membrane. The trajectory of the peptide is then calculated over a period of time, revealing how it orients and positions itself relative to the membrane. researchgate.net

For example, MD simulations of Ocellatin-LB2 revealed that an extra asparagine residue at its C-terminus led to increased flexibility and a "wobbling" motion of the helix, which was correlated with its lower antimicrobial activity compared to other ocellatins like Ocellatin-F1. nih.gov Such studies are crucial for understanding how subtle changes in the peptide sequence can translate into significant differences in biological function. The insights gained from these simulations on related ocellatins provide a strong basis for hypothesizing the membrane interaction dynamics of this compound.

Advanced Chemoinformatics and Bioinformatics Tools for Peptide Design and Optimization

The fields of chemoinformatics and bioinformatics provide a suite of advanced tools that are essential for the rational design and optimization of peptides like this compound for therapeutic use. nih.govresearchgate.net These computational strategies allow researchers to move beyond naturally occurring sequences and create novel analogues with improved properties, such as enhanced potency, greater stability, or reduced toxicity. researcher.lifenih.gov

The process often begins with the creation of a quantitative structure-activity relationship (QSAR) model, which correlates the physicochemical properties of a set of peptides with their biological activity. nih.gov Machine learning algorithms, such as support vector machines and random forest classifiers, are increasingly used to build these predictive models. nih.govdntb.gov.ua

For the ocellatin family, these approaches are used to guide the synthesis of new analogues. For instance, computational analyses of Ocellatin-3N identified it as a promising template for modification. researcher.liferesearchgate.net Subsequent research focused on creating hydrocarbon-stapled analogues of Ocellatin-3N to improve its structural stability and resistance to degradation by proteases, a common limitation of peptide drugs. researcher.liferesearcher.life Computational tools would have been used to model these stapled structures and predict their stability and antimicrobial potential before their chemical synthesis. By combining in silico design with experimental validation, researchers can accelerate the development of new antimicrobial agents based on the this compound scaffold. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for Ocellatin 3

Elucidation of Novel Ocellatin-3 Biosynthetic Pathways and Enzymes

The precise biosynthetic pathway of this compound remains largely uncharacterized. Like other amphibian AMPs, it is presumed to be synthesized as a larger precursor protein that undergoes a series of post-translational modifications to yield the mature, active peptide. However, the specific enzymes and regulatory mechanisms governing this process for this compound are yet to be identified.

Future research should focus on:

Transcriptomic and Genomic Analysis: Sequencing the transcriptome of the skin of the source frog species, such as Leptodactylus nesiotus from which the closely related Ocellatin-3N was identified, would enable the identification of the gene encoding the this compound precursor. nih.govuaeu.ac.ae This would provide the theoretical amino acid sequence of the prepropeptide.

Enzyme Identification and Characterization: Once the precursor sequence is known, studies can be designed to identify and characterize the specific proteases responsible for cleaving the signal peptide and the acidic pro-region to release the mature this compound. Furthermore, the enzymes responsible for any C-terminal amidation, a common modification in amphibian AMPs that often enhances activity and stability, should be investigated.

Recombinant Production: Elucidating the full biosynthetic pathway will facilitate the development of recombinant systems for the large-scale production of this compound and its analogues, which is a crucial step for further preclinical and clinical development.

Exploration of Undiscovered Biological Targets and Signaling Cascade Modulation

The primary described biological activities of ocellatins are antimicrobial and, in the case of Ocellatin-3N, insulin-releasing. nih.govuaeu.ac.aeulster.ac.uk The antimicrobial action is generally attributed to the disruption of microbial cell membranes. However, the full spectrum of its biological targets and its ability to modulate host signaling cascades are not yet fully understood.

Key areas for future investigation include:

Identification of Specific Receptors: While membrane disruption is a key mechanism, it is possible that this compound interacts with specific microbial or host cell surface receptors to exert its effects. Identifying these receptors would provide a more nuanced understanding of its mechanism of action.

Intracellular Targets: Research should explore the potential for this compound to translocate into cells and interact with intracellular targets, thereby modulating cellular processes beyond membrane integrity.

Signaling Pathway Analysis: The observation that Ocellatin-3N stimulates insulin (B600854) release via an increase in intracellular Ca²⁺ provides a starting point for more in-depth signaling studies. nih.govuaeu.ac.aeulster.ac.uk Future research should investigate the upstream and downstream effectors of this Ca²⁺ signal and explore the modulation of other key signaling pathways, such as the Akt/mTOR and MAPK pathways, which are known to be affected by other antimicrobial peptides.

Design of Advanced Delivery Systems for Targeted Research Applications

The therapeutic application of peptides like this compound can be limited by factors such as proteolytic degradation, rapid clearance, and potential off-target effects. The development of advanced delivery systems is crucial to overcome these hurdles and enable targeted delivery for research and therapeutic purposes.

Future research in this area should focus on:

Nanoparticle-based Carriers: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could protect it from enzymatic degradation and improve its pharmacokinetic profile. These nanoparticles can also be surface-functionalized with targeting ligands to direct the peptide to specific sites of infection or to particular cell types.

Hydrogel Formulations: For topical or localized applications, incorporating this compound into biocompatible hydrogels could provide sustained release at the target site, maintaining a therapeutic concentration over an extended period.

Peptide-based Delivery Systems: Conjugating this compound to cell-penetrating peptides or other carrier peptides could enhance its uptake by target cells, particularly for applications requiring intracellular action.

Integration of Omics Data for Systems-Level Understanding of this compound Bioactivity

A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" technologies. This approach can provide a comprehensive view of the molecular changes induced by the peptide in both microbial and host systems.

Future research should leverage:

Transcriptomics: Analyzing changes in gene expression in bacteria and host cells upon exposure to this compound can reveal the cellular pathways that are activated or inhibited.

Proteomics: Identifying changes in the proteome can provide insights into the functional consequences of the transcriptomic changes and identify potential protein targets of this compound.

Metabolomics: Studying the metabolic fingerprint of cells treated with this compound can reveal alterations in metabolic pathways and provide a deeper understanding of its mechanism of action.

By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's bioactivity, identify novel therapeutic targets, and discover potential biomarkers for its efficacy.

Development of Next-Generation this compound Analogues with Enhanced Specificity and Potency

While native this compound possesses promising activities, synthetic analogues can be designed to have improved properties, such as increased potency, enhanced specificity, and reduced toxicity. Structure-activity relationship (SAR) studies are fundamental to this process.

Initial studies on Ocellatin-3N have already demonstrated the potential of this approach. For instance, substituting specific amino acid residues has led to analogues with significantly enhanced antimicrobial and insulin-releasing activities, as well as reduced hemolytic effects. nih.govuaeu.ac.aeulster.ac.uk

Future directions for developing next-generation analogues include:

Systematic Amino Acid Substitution: A systematic scan of amino acid substitutions at various positions in the this compound sequence can identify key residues for activity and specificity.

Modifications to Enhance Stability: Introducing non-natural amino acids or modifying the peptide backbone can increase resistance to proteolytic degradation, thereby prolonging its half-life in biological systems.

Computational Design: Utilizing computational modeling and molecular docking can guide the rational design of new analogues with predicted improvements in their interaction with biological targets.

Table of Research Findings on Ocellatin-3N and its Analogues

PeptideAmino Acid SequenceKey FindingsReference
Ocellatin-3N GIFDVLKNLAKGVITSLAS.NH₂Inhibits growth of Gram-positive and Gram-negative bacteria and Candida parapsilosis. Stimulates insulin release from clonal β-cells. nih.govuaeu.ac.aeulster.ac.uk
[D4K]Ocellatin-3N GIFK VLKNLAKGVITSLAS.NH₂4- to 16-fold increased antimicrobial potency compared to Ocellatin-3N. 2.5- to 4-fold greater cytotoxic potency against various cancer cell lines. Less hemolytic than Ocellatin-3N. nih.govuaeu.ac.aeulster.ac.uk
[A18K]Ocellatin-3N GIFDVLKNLAKGVITSLK S.NH₂High insulinotropic potency at concentrations ≥0.1 nM. Relatively low hemolytic activity. nih.govuaeu.ac.aeulster.ac.uk

Q & A

Basic Research Questions

Q. What established methodologies are recommended for characterizing the secondary structure of Ocellatin-3 in varying solvent environments?

  • Methodological Answer: Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are primary tools. CD quantifies α-helical/β-sheet content by analyzing far-UV spectra (190–250 nm), while NMR resolves atomic-level structural details in solvents like SDS micelles or liposomes. For reproducibility, ensure solvent polarity, pH, and temperature are standardized across trials .

Q. How is the minimum inhibitory concentration (MIC) of this compound determined against Gram-negative pathogens?

  • Methodological Answer: Use broth microdilution assays (CLSI guidelines) in 96-well plates. Serial dilutions of this compound (0.5–128 µg/mL) are incubated with bacterial cultures (e.g., E. coli ATCC 25922). MIC is defined as the lowest concentration inhibiting visible growth after 18–24 hours. Include positive controls (e.g., polymyxin B) and validate with triplicate runs .

Table 1 : Reported MIC Values for this compound

Bacterial StrainMIC (µg/mL)Solvent SystemReference Study ID
Pseudomonas aeruginosa8.0Cation-adjusted Mueller-Hinton
Klebsiella pneumoniae16.00.02% DMSO in LB broth

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported membrane disruption mechanisms of this compound?

  • Methodological Answer: Conflicting data (e.g., pore formation vs. carpet model) require multi-modal validation:

Lipid Vesicle Leakage Assays : Monitor dye release (e.g., calcein) from vesicles mimicking bacterial membranes.

Molecular Dynamics Simulations : Analyze peptide-lipid interactions at submicrosecond timescales.

Cryo-EM Imaging : Visualize membrane topology changes post-exposure.
Compare results across lipid compositions (e.g., POPG vs. POPE ratios) to reconcile mechanistic disparities .

Q. How can in vivo models evaluate this compound’s therapeutic potential while addressing stability limitations?

  • Methodological Answer:

  • Animal Models : Use murine sepsis models (e.g., K. pneumoniae-infected BALB/c mice) with this compound delivered intraperitoneally. Monitor bacterial load (CFU/mL) in organs and serum cytokine levels.
  • Stability Enhancements : Incorporate PEGylation or D-amino acid substitutions to prolong half-life. Validate stability via HPLC-MS and pharmacodynamic profiling .

Table 2 : Key Challenges in this compound In Vivo Studies

ChallengeMitigation StrategyOutcome Metrics
Proteolytic DegradationD-amino acid substitution at cleavage sitesSerum half-life (t½)
Hemolytic ActivityTruncated analogs (e.g., residues 1–20)Hemolysis (% at 128 µg/mL)

Q. What computational approaches predict this compound’s interactions with host cell membranes versus bacterial targets?

  • Methodological Answer: Use molecular docking (e.g., AutoDock Vina) with membrane lipid bilayers (e.g., DMPC/DMPG) and bacterial outer membrane proteins (e.g., OmpF). Compare binding affinities (ΔG values) and hydrogen-bonding patterns. Validate with Surface Plasmon Resonance (SPR) to quantify kinetic binding rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s cytotoxicity profiles across cell lines?

  • Methodological Answer:

  • Standardized Assays : Use MTT/XTT assays on immortalized (e.g., HEK-293) and primary cells (e.g., human erythrocytes). Normalize viability data to cell count and passage number.
  • Confounding Factors : Control for serum protein interactions (e.g., fetal bovine serum) that may sequester peptides. Cross-reference with hemolysis assays to clarify selectivity indices .

Table 3 : Cytotoxicity of this compound in Eukaryotic Cells

Cell LineIC50 (µg/mL)Hemolysis (% at 64 µg/mL)Study ID
Human Erythrocytes>1285.2 ± 0.8
HEK-29332.0N/A

Synthesis and Purification

Q. What chromatographic techniques optimize this compound purification post-solid-phase synthesis?

  • Methodological Answer: Use reversed-phase HPLC (C18 column) with gradient elution (0.1% TFA in acetonitrile/water). Confirm purity (>95%) via MALDI-TOF MS. For disulfide bond formation, employ oxidative folding in glutathione redox buffer (pH 8.0) .

Guidelines for Research Design

  • Reproducibility : Document solvent systems, instrument calibration parameters, and batch-to-batch peptide purity .
  • Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing in animal models .
  • Data Synthesis : Use tools like PRISMA for systematic reviews of conflicting mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.